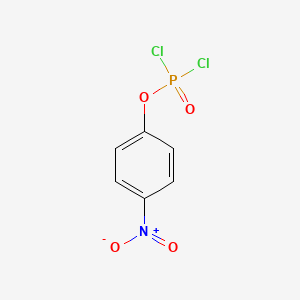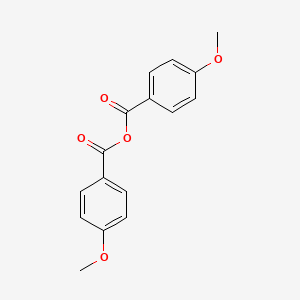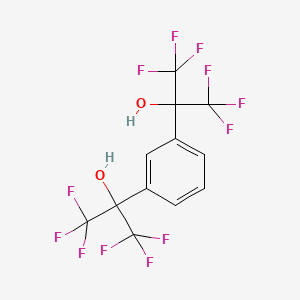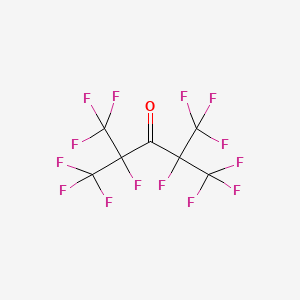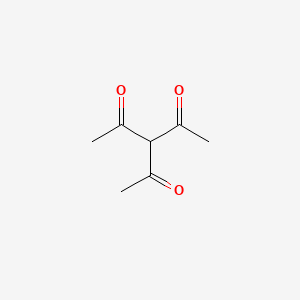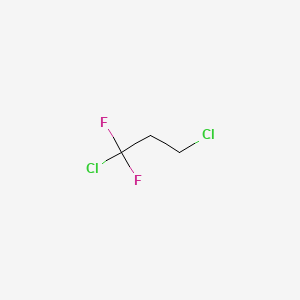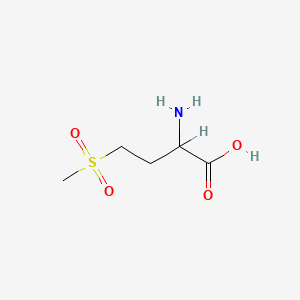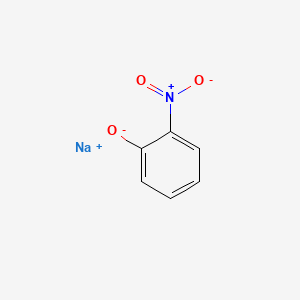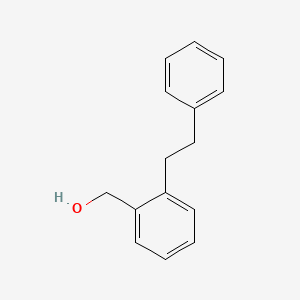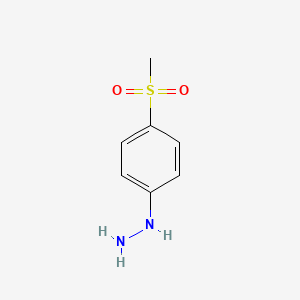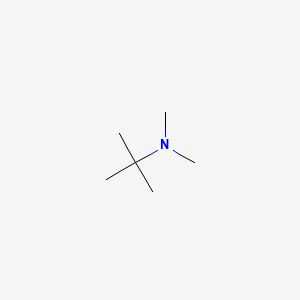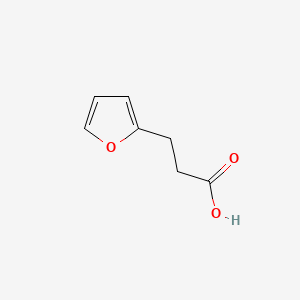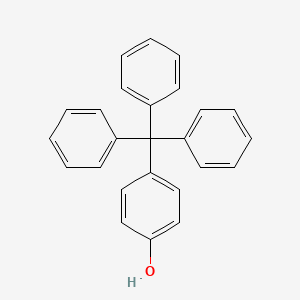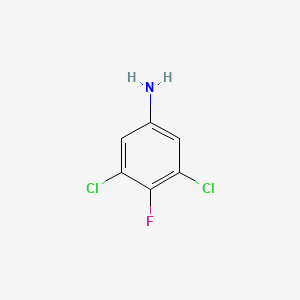
3,5-Dichloro-4-fluoroaniline
Descripción general
Descripción
“3,5-Dichloro-4-fluoroaniline” is a halogenated aromatic compound . It is a white to gray to brown solid .
Synthesis Analysis
The synthesis of “3,5-Dichloro-4-fluoroaniline” involves the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid . Another method involves the removal of chlorine from 2,6-dichloro-3,5-difluoronitrobenzene .Molecular Structure Analysis
The molecular formula of “3,5-Dichloro-4-fluoroaniline” is C6H4Cl2FN . The molecular weight is 180.01 .Physical And Chemical Properties Analysis
“3,5-Dichloro-4-fluoroaniline” has a density of 1.5±0.1 g/cm3, a boiling point of 287.2±35.0 °C at 760 mmHg, and a flash point of 127.5±25.9 °C . It has a molar refractivity of 40.3±0.3 cm3 and a molar volume of 119.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Application 1: Spectroscopic Studies
- Summary of the Application: 3,5-Dichloro-4-fluoroaniline has been used in studies to understand its spectroscopic properties and nonlinear optical activity. This involves analyzing its Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra .
- Methods of Application or Experimental Procedures: The study involved quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of 3,5-Dichloro-4-fluoroaniline . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to confirm that charge transfer occurs within the molecule .
- Results or Outcomes: The results on the geometric structure and vibrational frequencies were compared with the observed data. The effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies were investigated .
Application 2: Synthesis of Fluorinated Quinolines
- Summary of the Application: 3,5-Dichloro-4-fluoroaniline can be used as a precursor in the synthesis of fluorinated quinolines. Fluorinated quinolines have found applications in medicine due to their antibacterial, antineoplastic, and antiviral activities .
- Methods of Application or Experimental Procedures: The synthesis of fluorinated quinolines involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes: The synthesis of fluorinated quinolines has led to the development of new drugs with enhanced biological activity. For example, fluoroquinolones, a family of antibiotics, are derived from fluorinated quinolines .
Application 3: Synthesis of Fluorinated Azaaromatics
- Summary of the Application: 3,5-Dichloro-4-fluoroaniline can be used as a precursor in the synthesis of fluorinated azaaromatics. Fluorinated azaaromatics have found applications in medicine due to their enhanced biological activity .
- Methods of Application or Experimental Procedures: The synthesis of fluorinated azaaromatics involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes: The synthesis of fluorinated azaaromatics has led to the development of new drugs with enhanced biological activity. For example, fluoroquine and mefloquine, synthetic antimalarial drugs, are derived from fluorinated azaaromatics .
Safety And Hazards
Propiedades
IUPAC Name |
3,5-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTZSKQMAITPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181730 | |
| Record name | 3,5-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluoroaniline | |
CAS RN |
2729-34-2 | |
| Record name | 3,5-Dichloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2729-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

